molecular formula C11H15NO2 B081929 2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine CAS No. 13462-55-0

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine

Cat. No. B081929
CAS RN: 13462-55-0
M. Wt: 193.24 g/mol
InChI Key: USSJPKDZKRQEMN-UHFFFAOYSA-N
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Description

“2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine” is a chemical compound with the molecular formula C11H15NO2. It contains a total of 30 bonds, including 15 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aliphatic ether, 1 aromatic ether, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of “2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine” is characterized by the presence of two six-membered rings and one ten-membered ring . It also contains an aromatic pyridine ring and two ether groups .


Physical And Chemical Properties Analysis

“2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine” is a solid at room temperature . It has a molecular weight of 209.24 g/mol.

Scientific Research Applications

  • Synthesis of Hydrazides Based on Pyridoxine Derivatives for Antimycobacterial Activity : This research focused on synthesizing pyridoxine derivatives and testing their antimycobacterial activity. The study found that the synthesized hydrazides showed no antimycobacterial activity (Khaziev et al., 2018).

  • Novel Analogues of Pyridines as Therapeutic Agents : This study involved the synthesis of novel analogues of the pyridine core, highlighting the potential of these compounds as intermediates for developing new therapeutic agents (Bartolomea et al., 2003).

  • Fe(III)-meso-tetra(pyridyl)porphyrins in Oxygen Reduction : This research demonstrated that Fe(III)-meso-tetra(pyridyl)porphyrins are effective electrocatalysts for the reduction of dioxygen in aqueous acidic solutions, with specific derivatives showing enhanced selectivity (Matson et al., 2012).

  • Synthesis of 3-Substituted Pyridines for Drug Discovery : This study presented methods for selectively introducing substituents on the pyridine ring, creating potential scaffolds for drug discovery and combinatorial chemistry (Alcázar et al., 2003).

  • First Synthesis of 4-Chloro-2,2-Difluoro Pyridine : This research reported the first synthesis of a 5-aza-derivative of the 2,2-difluorobenzodioxole, suggesting its utility for further functionalization in medicinal chemistry (Catalani et al., 2010).

  • Synthesis of 2-Substituted Pyridine Derivatives : This study explored the synthesis of various 2-substituted pyridines, demonstrating how reaction conditions affect product distribution (Soukri et al., 2000).

  • Synthesis of New Compounds with Pyridine Heterocyclic System : The research focused on synthesizing new compounds containing the pyridine heterocyclic system, offering potential for further chemical transformations (Soukri et al., 2003).

  • Synthesis and Antitumor Activity of Pyridoxine Alkenyl Derivatives : This study developed a method for synthesizing pyridoxine alkenyl derivatives, some of which exhibited in vitro antitumor activity (Pugachev et al., 2016).

Safety And Hazards

This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding exposure and using personal protective equipment .

properties

IUPAC Name

2,2,5,8-tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-7-5-12-8(2)10-9(7)6-13-11(3,4)14-10/h5H,6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USSJPKDZKRQEMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C2=C1COC(O2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
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2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Reactant of Route 3
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Reactant of Route 4
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Reactant of Route 5
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine
Reactant of Route 6
2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine

Citations

For This Compound
2
Citations
MV Pugachev, RS Pavelyev, TNT Nguyen… - Bioorganic & Medicinal …, 2021 - Elsevier
A new efficient approach to the synthesis of 6-alkenyl substituted pyridoxine derivatives has been developed. A series of 31 novel alkenyl pyridoxine derivatives, stilbene-based …
Number of citations: 10 www.sciencedirect.com
MV Pugachev, TTN Nguyen, TM Bulatov… - Journal of …, 2017 - hindawi.com
A series of trans-6-phenylethenyl substituted pyridoxine derivatives, novel bioisosteric analogs of drugs based on trans-stilbene scaffold, were synthesized using the Wittig reaction of a …
Number of citations: 10 www.hindawi.com

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